1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a butylphenyl group attached at the 1-position and a thiol group at the 4-position.
Preparation Methods
The synthesis of 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium methoxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: The aromatic ring and the thiol group can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with specific proteins, altering their function. The pyrazolo[3,4-d]pyrimidine core can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects.
Comparison with Similar Compounds
1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific substitution pattern and functional groups. Similar compounds include:
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Lacks the butyl group, leading to different biological activities.
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: The methoxy group alters its reactivity and biological properties.
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: The chloro group introduces different electronic effects, impacting its chemical behavior and applications.
Properties
Molecular Formula |
C15H16N4S |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-butylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C15H16N4S/c1-2-3-4-11-5-7-12(8-6-11)19-14-13(9-18-19)15(20)17-10-16-14/h5-10H,2-4H2,1H3,(H,16,17,20) |
InChI Key |
YHBMLKACQFCOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
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